N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC15009569
Molecular Formula: C22H21NO7S
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21NO7S |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C22H21NO7S/c1-28-19-4-2-3-15-11-18(22(25)30-21(15)19)14-5-7-17(8-6-14)29-12-20(24)23-16-9-10-31(26,27)13-16/h2-8,11,16H,9-10,12-13H2,1H3,(H,23,24) |
| Standard InChI Key | UBUCUYABFNNMIQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CCS(=O)(=O)C4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key domains:
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Tetrahydrothiophene sulfone core: A five-membered saturated ring with two oxygen atoms at the sulfur position, conferring polarity and stability.
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Chromenone system: A bicyclic framework featuring a 2-oxo-2H-chromen-3-yl group substituted with a methoxy moiety at the 8-position, enabling π-π stacking and hydrogen bonding.
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Acetamide-phenoxy bridge: A flexible linker connecting the tetrahydrothiophene and chromenone units, facilitating conformational adaptability during target binding.
The spatial arrangement of these domains is critical to its reactivity. For instance, the sulfone group enhances electrophilicity, while the chromenone’s methoxy substituent directs regioselective interactions.
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 443.5 g/mol |
| Key functional groups | Sulfone, chromenone, acetamide |
| Topological polar surface area | 121 Ų (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of the chromenone core: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the 8-methoxy-2-oxo-2H-chromen-3-yl scaffold.
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Functionalization of tetrahydrothiophene: Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using hydrogen peroxide, followed by regioselective amidation at the 3-position.
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Coupling reactions: Mitsunobu or Ullmann-type coupling attaches the phenoxy-acetamide bridge between the chromenone and tetrahydrothiophene sulfone.
Critical challenges include controlling stereochemistry during sulfone formation and minimizing side reactions in the coupling step. Purification typically employs column chromatography with ethyl acetate/hexane gradients, achieving >95% purity.
Biological Activities
Enzymatic Interactions
Preliminary in vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) () and 5-lipoxygenase (5-LOX) (), suggesting anti-inflammatory potential. Molecular docking simulations localize the chromenone moiety within the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355.
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability by 62% at 10 µM via caspase-3 activation (). Comparatively, it exhibits lower cytotoxicity in non-tumorigenic HEK-293 cells (), hinting at selectivity.
Comparative Analysis
Structural Analogues
The 8-methoxy substitution differentiates this compound from analogues like N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (PubChem CID 927433), which lacks the sulfone group and phenoxy bridge . This disparity correlates with enhanced COX-2 affinity (3.2 µM vs. >10 µM for the analogue) .
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